molecular formula C15H21NO B10826481 8-OH-Pbzi CAS No. 251327-33-0

8-OH-Pbzi

Cat. No.: B10826481
CAS No.: 251327-33-0
M. Wt: 231.33 g/mol
InChI Key: LJDRQPOQHHOXHM-HIFRSBDPSA-N
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Description

It acts as a potent and selective agonist for the dopamine D3 receptor . This compound has been studied for its potential effects on the central nervous system, particularly in relation to dopamine-related functions and disorders.

Preparation Methods

The synthesis of 8-Hydroxy-2-(di-n-propylamino)tetralin involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable tetralin derivative.

    Hydroxylation: Introduction of a hydroxyl group at the 8th position of the tetralin ring.

    Amination: Introduction of the di-n-propylamino group at the 2nd position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

8-Hydroxy-2-(di-n-propylamino)tetralin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The di-n-propylamino group can be substituted with other amines or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The compound exerts its effects by selectively binding to and activating the dopamine D3 receptor. This activation leads to a series of intracellular signaling events, including the inhibition of adenylate cyclase and modulation of ion channels. These actions result in altered neuronal activity and neurotransmitter release, which are crucial for understanding dopamine-related functions and disorders .

Comparison with Similar Compounds

8-Hydroxy-2-(di-n-propylamino)tetralin is unique due to its high selectivity for the dopamine D3 receptor. Similar compounds include:

These compounds are compared based on their receptor selectivity, binding affinity, and pharmacological effects, highlighting the unique properties of 8-Hydroxy-2-(di-n-propylamino)tetralin in scientific research.

Properties

CAS No.

251327-33-0

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol

InChI

InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1

InChI Key

LJDRQPOQHHOXHM-HIFRSBDPSA-N

Isomeric SMILES

CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O

Canonical SMILES

CCCN1CCC2C1CCC3=C2C=C(C=C3)O

Origin of Product

United States

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